molecular formula C24H27N3O3 B11234192 N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11234192
M. Wt: 405.5 g/mol
InChI Key: OASXAPUTGSRTKR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a dibenzodiazepine core, and a cyclopentyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting with the preparation of the dibenzodiazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the addition of the cyclopentyl group through a substitution reaction. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various alkylating agents can be used under basic conditions to introduce different substituents.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-cyclopentyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can be compared to other compounds with similar structures, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the furan ring, dibenzodiazepine core, and cyclopentyl group in this compound sets it apart from these similar compounds, potentially offering distinct advantages in certain applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-cyclopentyl-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C24H27N3O3/c28-20-12-5-10-18-23(20)24(21-13-6-14-30-21)27(19-11-4-3-9-17(19)26-18)15-22(29)25-16-7-1-2-8-16/h3-4,6,9,11,13-14,16,24,26H,1-2,5,7-8,10,12,15H2,(H,25,29)

InChI Key

OASXAPUTGSRTKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

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